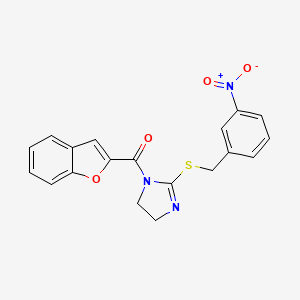

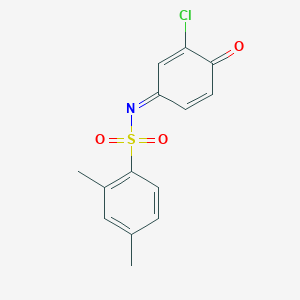

![molecular formula C18H18ClNO4 B2775015 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide CAS No. 1396884-57-3](/img/structure/B2775015.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide, also known as BDA-410, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as histone deacetylase inhibitors (HDACIs) and has been shown to possess potent anti-cancer properties.

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis and Properties

N-(2-hydroxyphenyl)acetamide's interaction with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic benzoxazasiloles. These compounds exhibit equilibrium with cyclic benzodioxazasilepines, possessing imidate structures. This synthesis highlights the potential of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide derivatives in creating novel heterocyclic compounds with unique structures and properties. Such compounds, after undergoing hydrolysis, form silanols, which are significant in various chemical reactions and potential applications in material science and catalysis (Lazareva et al., 2017).

Ligand-Protein Interactions and Photovoltaic Efficiency

The benzothiazolinone acetamide analogs, including compounds structurally related to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide, have been investigated for their vibrational spectra, electronic properties, and ligand-protein interactions. These studies offer insights into the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing good light harvesting efficiency and free energy of electron injection. Moreover, their interaction with proteins like Cyclooxygenase 1 (COX1) through molecular docking studies underlines their potential in medicinal chemistry and photovoltaic applications, indicating a multifaceted scientific research utility (Mary et al., 2020).

Potential Pesticide Applications

Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which shares a functional group resemblance with N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide, has demonstrated the potential of such compounds as pesticides. Characterization through X-ray powder diffraction provided new diffraction data, including experimental and calculated peaks, relative peak intensities, and Miller indices. This opens up avenues for the development of novel organic compounds for use in agriculture, emphasizing the chemical's versatility beyond its complex structure (Olszewska et al., 2009).

Molecular Docking and Anti-Inflammatory Properties

The synthesis and molecular docking analysis of indole acetamide derivatives, including structural analogs of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide, have been explored for their anti-inflammatory properties. This research highlights the significance of structural analysis and optimization in drug design, providing a foundation for developing new therapeutic agents with enhanced efficacy and specificity. Through detailed structural and interaction energy studies, these compounds present a promising area for further investigation in the context of inflammation and other related diseases (Al-Ostoot et al., 2020).

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-18(22,13-6-7-15-16(9-13)24-11-23-15)10-20-17(21)8-12-4-2-3-5-14(12)19/h2-7,9,22H,8,10-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDNABUNIRLZOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CC=CC=C1Cl)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2774932.png)

![([1-(2,2-Difluoroethyl)-1H-imidazol-2-YL]methyl)(methyl)amine](/img/structure/B2774933.png)

![6-Acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2774936.png)

![6-(2-Ethoxyethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2774941.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2774952.png)